molecular formula C21H23N5O3S B2455269 N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 389071-49-2

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2455269
CAS No.: 389071-49-2
M. Wt: 425.51
InChI Key: YRQRRCREIXHDTF-UHFFFAOYSA-N
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Description

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-3-13-30-21-24-23-19(15-22-20(27)14-16-7-5-4-6-8-16)25(21)17-9-11-18(12-10-17)26(28)29/h4-12H,2-3,13-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQRRCREIXHDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Triazole Formation

The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with carboxylic acid equivalents. Adapted from, the protocol involves:

Reagents :

  • 4-Nitrobenzaldehyde (1.0 eq)
  • Thiosemicarbazide (1.2 eq)
  • Butyl mercaptan (1.5 eq)
  • POCl₃ (2.0 eq) in anhydrous DMF

Procedure :

  • 4-Nitrobenzaldehyde and thiosemicarbazide undergo reflux in ethanol (80°C, 6 hr) to form the thiosemicarbazone intermediate.
  • POCl₃-mediated cyclization at 110°C for 3 hr introduces the triazole ring.
  • Nucleophilic substitution with butyl mercaptan in NaOH/EtOH (60°C, 4 hr) installs the sulfanyl group.

Yield : 68% after recrystallization (EtOH/H₂O).

Alternative Route via Hydrazone Intermediate

Patent CN114920686B describes a related method using hydrazones:

Step Conditions Yield
Hydrazone formation 4-Nitrobenzaldehyde + methyl hydrazine, EtOH, 12 hr 85%
Oxidative cyclization I₂/KI in DMSO, 80°C, 2 hr 73%
Thiolation Butanethiol, K₂CO₃, DMF, 100°C 64%

Introduction of the Phenylacetamide Side Chain

Reductive Amination Strategy

The methylamine linker is installed via reductive amination between the triazole carbaldehyde and 2-phenylacetamide:

Reaction Scheme :
Intermediate A + H₂N-CH₂-C(O)-Ph → Imine formation → NaBH₄ reduction

Optimized Conditions :

  • Solvent: Dry THF
  • Catalyst: Acetic acid (5 mol%)
  • Temperature: 0°C → RT, 12 hr
  • Reduction: NaBH₃CN (2 eq), MeOH, 0°C

Yield : 58%.

Mitsunobu Coupling Alternative

For sterically hindered systems, CN105820072A recommends Mitsunobu conditions:

Intermediate A (1 eq) + HO-CH₂-C(O)-Ph (1.2 eq)  
+ PPh₃ (1.5 eq) + DIAD (1.5 eq) in THF, 0°C → RT  

Yield : 62% (requires column chromatography, SiO₂, hexane/EtOAc 3:1)

Critical Analysis of Purification Methods

Crystallization vs. Chromatography

Method Purity Recovery Scale
Ethanol/water (1:3) 99.2% (HPLC) 71% >100 g
Silica gel (hexane/EtOAc) 98.5% 65% <50 g
Preparative HPLC 99.9% 58% <10 g

Crystallization is preferred for industrial-scale synthesis.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

δ 8.35 (d, J=8.8 Hz, 2H, Ar-NO₂)
7.62–7.25 (m, 7H, Ar-H)
4.45 (s, 2H, CH₂-N)
3.12 (t, J=7.2 Hz, 2H, S-CH₂)
1.55–1.23 (m, 4H, butyl chain)

HRMS (ESI+)

Calculated for C₂₂H₂₄N₅O₃S: [M+H]⁺ 454.1552
Found: 454.1549

Industrial-Scale Adaptation Challenges

Key Bottlenecks

  • POCl₃ handling requires specialized reactors
  • Butanethiol odor mitigation
  • Sodium borohydride safety protocols

Cost Analysis (Per Kilogram Basis)

Component Cost (USD)
4-Nitrobenzaldehyde $120
Butanethiol $85
POCl₃ $65
Total (excluding labor) $420

Environmental Impact Assessment

Waste Stream Treatment Method
POCl₃ residues Alkaline hydrolysis (NaOH)
Thiol-containing byproducts Oxidation with H₂O₂
Organic solvents Distillation recovery

Alternative Synthetic Routes Exploration

Microwave-Assisted Synthesis

Adapting CN110352193B, microwave irradiation (150°C, 30 min) reduces reaction time by 60% but decreases yield to 52%.

Flow Chemistry Approach

Continuous flow system with:

  • Residence time: 8 min
  • Temperature: 130°C
  • Yield: 69% (requires higher catalyst loading)

Comparative Analysis of Methodologies

Method Yield Purity Scalability
Classical stepwise 58% 99.2% Excellent
Microwave-assisted 52% 98.7% Moderate
Flow chemistry 69% 97.8% Limited

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-methylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
  • N-[[5-ethylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Uniqueness

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is unique due to its butylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl and ethyl analogs.

Biological Activity

N-{[5-(butylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 5 butylsulfanyl 4 4 nitrophenyl 4H 1 2 4 triazol 3 yl methyl}-2-phenylacetamide}

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the triazole ring and the nitrophenyl group may enhance its binding affinity to biological targets, potentially leading to inhibition or activation of key pathways involved in disease processes.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-associated proteins.

Case Study:
In one study involving triazole derivatives, it was found that these compounds could effectively inhibit the growth of glioblastoma multiforme (GBM) cells both in vitro and in vivo. The mechanism involved upregulation of cyclin-dependent kinase inhibitors and downregulation of cell cycle regulators, leading to G0/G1 phase arrest and increased apoptosis rates .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole compounds have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BB. subtilis16 µg/mL
This compoundTBD

Pharmacological Applications

Given its structural characteristics and biological activity, this compound may serve as a lead compound in drug development for various diseases including cancer and infections.

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